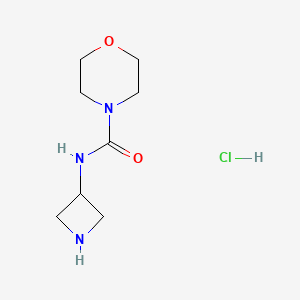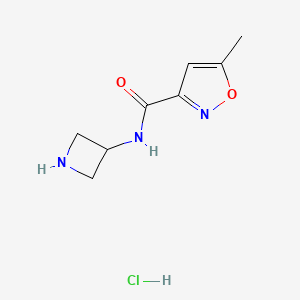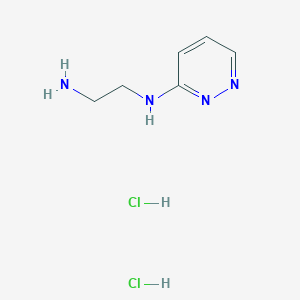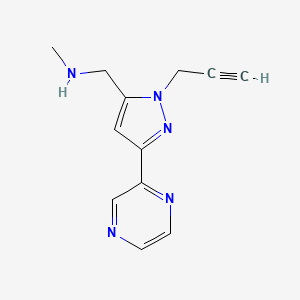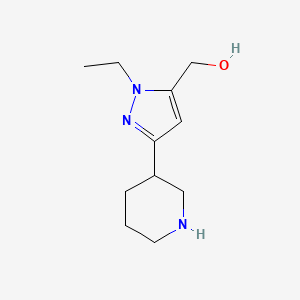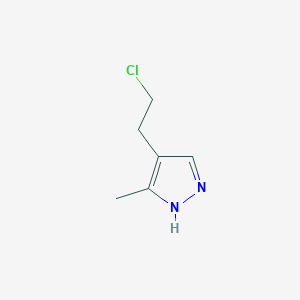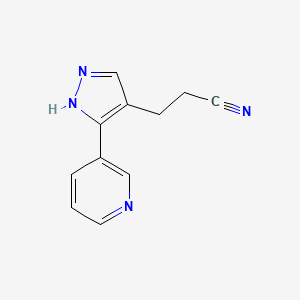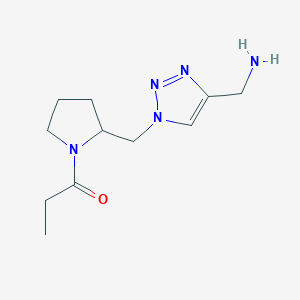
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (4-AMPT) is a novel pyrazole derivative that has been studied for its potential applications in various areas of scientific research. 4-AMPT is an important compound due to its unique structure which combines the properties of an azide group, a propargyl group, and a thiophene group. This combination of functional groups gives 4-AMPT a wide range of potential applications in the fields of organic synthesis, drug discovery, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has a variety of potential applications in the field of scientific research. One application is in the field of organic synthesis, where 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a reagent to synthesize a variety of compounds. 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can also be used as a linker molecule in the synthesis of peptide-based drugs. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a catalyst for the synthesis of complex molecules.
In the field of drug discovery, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been studied for its potential as an inhibitor of certain enzymes. 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has also been studied for its potential as an anticancer agent. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole acts as an inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to interact with certain receptors, which may lead to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole are not yet fully understood. However, it has been shown to interact with certain receptors, which may lead to its therapeutic effects. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit certain enzymes, which may lead to its anti-cancer effects. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to have antioxidant and anti-inflammatory effects, which may lead to its potential as a therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments has several advantages. First, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively stable and can be synthesized in a single step. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively non-toxic and can be used in a variety of lab experiments. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a linker molecule in the synthesis of peptide-based drugs.
However, there are also some limitations to the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments. First, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively expensive and may not be cost-effective for some experiments. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may not be suitable for all experiments due to its potential toxicity. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may not be suitable for all experiments due to its potential to interact with certain receptors.
Zukünftige Richtungen
The potential future directions for the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in scientific research are numerous. One potential direction is the further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's mechanism of action, as this could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's biochemical and physiological effects could lead to the development of new compounds with improved therapeutic properties. Finally, further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's synthesis could lead to the development of more efficient and cost-effective methods for its production.
Eigenschaften
IUPAC Name |
4-(azidomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-5-16-8-9(7-13-15-12)11(14-16)10-4-3-6-17-10/h1,3-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQGUFPVQKNXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




